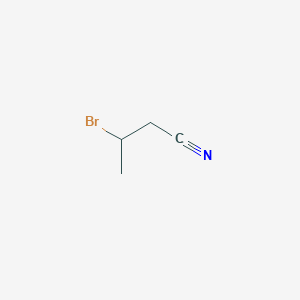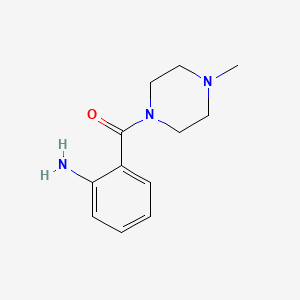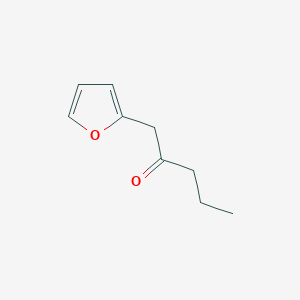
1,3-Bis(4-aminophenyl)adamantane
Vue d'ensemble
Description
1,3-Bis(4-aminophenyl)adamantane is a chemical compound with the molecular formula C22H26N2 and a molecular weight of 318.46 . It is used as a research chemical compound .
Synthesis Analysis
The synthesis of 1,3-Bis(4-aminophenyl)adamantane involves Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-aminophenyl)adamantane consists of an adamantane core with two 4-aminophenyl groups attached at the 1 and 3 positions .
Chemical Reactions Analysis
The chemical reactions involving 1,3-Bis(4-aminophenyl)adamantane are primarily related to its use in the synthesis of polyimides . The adamantane-containing diamines are used in the production of semi-alicyclic polyimides through a conventional one-step solution polycondensation between the diamines and commercial dianhydrides .
Physical And Chemical Properties Analysis
1,3-Bis(4-aminophenyl)adamantane has a boiling point of 510.2±50.0 °C (Predicted) and a density of 1.215 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Polyimide Synthesis for High-Performance Materials
ADMDA is a key ingredient in the synthesis of colorless polyimides . These materials are known for their high glass transition temperatures (Tg), ranging from 285–440 °C , which makes them suitable for applications that require thermal stability. The optical transparency of these polyimides is also noteworthy, with more than 80% transmittance at 400 nm , indicating potential uses in optical and optoelectronic devices .
Optical and Optoelectronic Applications
The excellent comprehensive properties of adamantane-containing polyimides, derived from ADMDA, make them promising candidates for various optical applications . This includes uses in waveguides , displays , and photonic devices , where material clarity and stability under light exposure are crucial.
Fuel and Lubricant Additives
Unsaturated adamantane derivatives, like ADMDA, show promise as additives in fuels and lubricants. Their high thermal stability and resistance to oxidation can improve the performance and longevity of fuels and lubricants used in various industrial applications .
Safety and Hazards
Orientations Futures
The future directions for 1,3-Bis(4-aminophenyl)adamantane are primarily related to its use in the synthesis of polyimides . The excellent comprehensive properties of the adamantane-containing polyimides make these materials promising candidates for a variety of optical and optoelectronic applications .
Propriétés
IUPAC Name |
4-[3-(4-aminophenyl)-1-adamantyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHUWOVOZGIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327996 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-aminophenyl)adamantane | |
CAS RN |
58788-79-7 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of polyimides derived from 1,3-Bis(4-aminophenyl)adamantane?
A1: Polyimides synthesized using 1,3-Bis(4-aminophenyl)adamantane as a monomer exhibit several desirable properties, including:
- High glass transition temperatures (Tg): These polymers maintain their structural integrity and mechanical properties at elevated temperatures, with Tg values ranging from 285–440 °C. []
- Good optical transparency: Films made from these polyimides demonstrate high light transmittance, exceeding 80% at 400 nm, making them suitable for optical applications. []
- Low dielectric constants: The incorporation of the adamantane structure contributes to low dielectric constants (ranging from 2.76 to 2.92), making them suitable for use in electronic applications. []
Q2: How do substituents on the 1,3-Bis(4-aminophenyl)adamantane structure affect the final polyimide properties?
A2: Research indicates that modifications to the diamine structure significantly impact the resulting polyimide's characteristics. For instance:
- Adding fluorine atoms: Incorporating fluorine, as in 1,3-bis(fluoro-aminophenyl)adamantane, can disrupt chain linearity due to the formation of ortho-alkylated isomers. This can result in a lower Tg, higher CTE, and increased tensile modulus compared to the non-fluorinated variant. The strong electron-withdrawing nature of fluorine also influences intermolecular interactions. []
Q3: What synthetic routes are commonly used to produce 1,3-Bis(4-aminophenyl)adamantane?
A3: A common synthesis method involves a two-step process:
- Friedel-Crafts alkylation: 1-adamantanol reacts with acetanilide in the presence of a strong acid catalyst, such as sulfuric acid, to form 1,3-bis(4-acetylaminophenyl)adamantane. []
- Hydrolysis: The resulting compound then undergoes hydrolysis with an aqueous NaOH solution to yield the final 1,3-Bis(4-aminophenyl)adamantane product. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



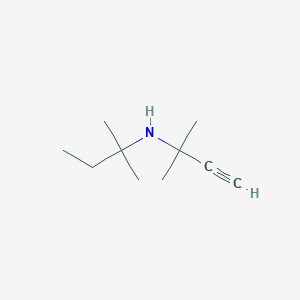
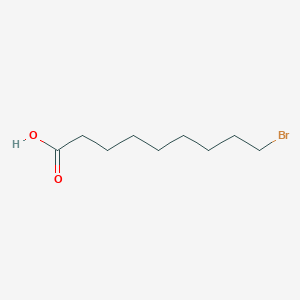
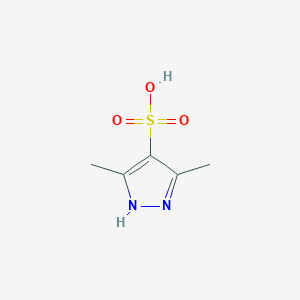
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
